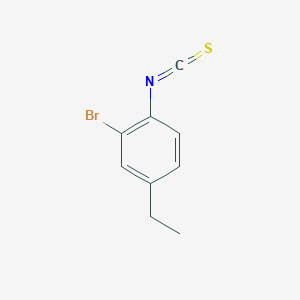
2-Bromo-4-ethylphenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-ethylphenylisothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a bromine atom, an ethyl group, and an isothiocyanate group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethylphenylisothiocyanate typically involves the reaction of 2-bromo-4-ethylphenylamine with carbon disulfide (CS2) and a base, followed by desulfurization. One common method is the one-pot process where the amine reacts with CS2 to form a dithiocarbamate intermediate, which is then converted to the isothiocyanate using a desulfurizing agent such as cyanuric acid .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-ethylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Typical reaction conditions involve mild temperatures and the use of solvents like dichloromethane or toluene .
Major Products
Major products formed from reactions with this compound include thioureas, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Bromo-4-ethylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-ethylphenylisothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-4-ethylphenylisothiocyanate include other phenylisothiocyanates such as phenyl isothiocyanate and 4-methylphenyl isothiocyanate .
Uniqueness
The presence of the bromine atom and the ethyl group in this compound distinguishes it from other isothiocyanates, potentially imparting unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H8BrNS |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
2-bromo-4-ethyl-1-isothiocyanatobenzene |
InChI |
InChI=1S/C9H8BrNS/c1-2-7-3-4-9(11-6-12)8(10)5-7/h3-5H,2H2,1H3 |
Clé InChI |
ALUMYSWTGKEARS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N=C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


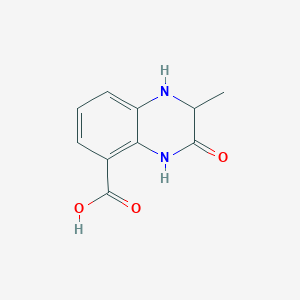

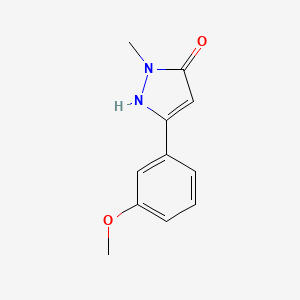

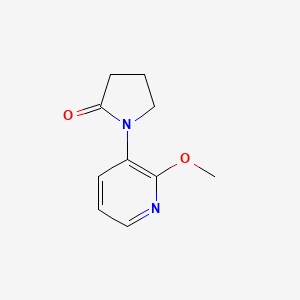
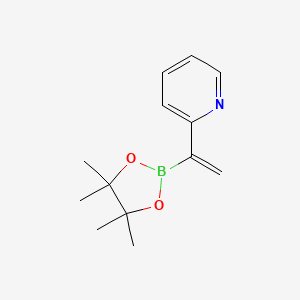


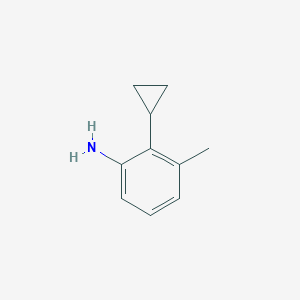
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)



